Comprehensive Synthesis Guide: 2,3-Dibromo-1,1,3,3-tetrafluoropropene
Comprehensive Synthesis Guide: 2,3-Dibromo-1,1,3,3-tetrafluoropropene
Executive Summary
2,3-Dibromo-1,1,3,3-tetrafluoropropene (CAS: 666-40-0) is a highly specialized fluorinated building block, primarily utilized in the synthesis of tetrafluoroallene, fluorinated polymers, and as an intermediate in the development of high-performance fire suppressants and refrigerants. Its unique structure—featuring a terminal difluoromethylene group, a vinylic bromine, and an allylic bromodifluoromethyl group—makes it a versatile substrate for cross-coupling reactions and radical polymerizations.
This guide details the definitive synthetic pathway established by Banks, Haszeldine, and Taylor. The protocol relies on a stepwise halogenation-dehydrohalogenation sequence starting from readily available commodity chemicals: dibromodifluoromethane (Halon 1202) and vinylidene fluoride (VDF).
Chemical Identity
| Property | Detail |
| IUPAC Name | 2,3-Dibromo-1,1,3,3-tetrafluoroprop-1-ene |
| CAS Number | 666-40-0 |
| Molecular Formula | |
| Molecular Weight | 271.83 g/mol |
| Structure | |
| Appearance | Colorless liquid |
| Boiling Point | ~112–114 °C (estimated based on isomers) |
Retrosynthetic Analysis & Strategy
The synthesis of 2,3-dibromo-1,1,3,3-tetrafluoropropene (
Strategic Pathway
-
Carbon Skeleton Formation: Radical addition of dibromodifluoromethane to vinylidene fluoride creates the
backbone with terminal bromine atoms. -
Unsaturation Introduction: Thermal dehydrobromination yields the intermediate alkene, 3-bromo-1,1,3,3-tetrafluoropropene.
-
Bromine Saturation: Radical bromination saturates the double bond, introducing the necessary bromine at C2.
-
Regioselective Elimination: Base-mediated dehydrobromination restores the double bond, yielding the final target.
Figure 1: Retrosynthetic logic flow from starting materials to target molecule.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Dibromo-1,1,3,3-tetrafluoropropane
This step involves the telomerization of vinylidene fluoride with dibromodifluoromethane.
-
Reagents: Dibromodifluoromethane (
), Vinylidene fluoride ( ), Benzoyl peroxide (initiator). -
Mechanism: Radical chain addition.
-
Protocol:
-
Charge a high-pressure autoclave (Hastelloy or stainless steel) with
(excess, ~4-6 equivalents) and benzoyl peroxide (0.5 mol%). -
Cool the vessel to -80°C and evacuate air.
-
Condense vinylidene fluoride (
) into the vessel. -
Heat the mixture to 110°C for 10–12 hours.
-
Purification: Distill the reaction mixture. Recover unreacted
. Collect the fraction boiling at 112–114°C (at atmospheric pressure).
-
-
Yield: ~60–70% (based on VDF consumption).
Step 2: Pyrolysis to 3-Bromo-1,1,3,3-tetrafluoropropene
Thermal elimination of HBr creates the first unsaturation.
-
Reagents: 1,3-Dibromo-1,1,3,3-tetrafluoropropane, Activated Carbon (catalyst).[2][3]
-
Apparatus: Silica tube furnace packed with granular activated charcoal.
-
Protocol:
-
Activate the charcoal catalyst in situ at 300°C under vacuum for 3 hours.
-
Heat the furnace to 300°C .
-
Pass the vapor of 1,3-dibromo-1,1,3,3-tetrafluoropropane through the tube at a reduced pressure (approx. 1 mmHg) or using a nitrogen carrier gas.
-
Collect the effluent in a cold trap (-78°C).
-
Purification: Fractionate the condensate. The product, 3-bromo-1,1,3,3-tetrafluoropropene, boils at ~58°C .
-
-
Yield: ~85–90%.
Step 3: Bromination to 1,2,3-Tribromo-1,1,3,3-tetrafluoropropane
Saturation of the double bond with bromine.
-
Reagents: 3-Bromo-1,1,3,3-tetrafluoropropene, Elemental Bromine (
). -
Conditions: Photochemical initiation (UV light) or thermal activation.
-
Protocol:
-
Place 3-bromo-1,1,3,3-tetrafluoropropene in a quartz reaction vessel equipped with a reflux condenser and addition funnel.
-
Irradiate with a UV lamp (e.g., medium-pressure Hg lamp) or heat to 60°C.
-
Add elemental bromine dropwise until a persistent red color indicates excess.
-
Stir for 2–4 hours to ensure completion.
-
Workup: Wash the mixture with aqueous sodium thiosulfate (
) to remove excess bromine. Dry over . -
Characterization: The product, 1,2,3-tribromo-1,1,3,3-tetrafluoropropane, is a heavy liquid (BP ~144°C) and is often used directly in the next step without high-vacuum distillation if purity is >95% by GC.[3]
-
-
Yield: >90%.
Step 4: Dehydrobromination to 2,3-Dibromo-1,1,3,3-tetrafluoropropene (Target)
The final elimination step determines the position of the double bond.
-
Reagents: 1,2,3-Tribromo-1,1,3,3-tetrafluoropropane, Potassium Hydroxide (KOH).[2]
-
Solvent: Water (aqueous potash) or ethanol/water mixture.
-
Protocol:
-
Prepare a 20–30% solution of KOH in water.
-
Add the tribromo-intermediate slowly to the stirred KOH solution at room temperature.
-
The reaction is exothermic; maintain temperature below 50°C using an ice bath if necessary.
-
Stir vigorously for 4–6 hours.
-
Isolation: The product separates as a dense organic layer.
-
Purification: Wash the organic layer with water, dry over
, and distill. -
Target Properties: Collect the fraction corresponding to 2,3-dibromo-1,1,3,3-tetrafluoropropene .
-
-
Yield: ~80–90%.
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow for the synthesis of 2,3-dibromo-1,1,3,3-tetrafluoropropene.
Summary of Key Parameters
| Parameter | Step 1 (Addition) | Step 2 (Pyrolysis) | Step 3 (Bromination) | Step 4 (Elimination) |
| Precursor | 1,3-Dibromo-propane | 3-Bromo-propene | 1,2,3-Tribromo-propane | |
| Reagent/Catalyst | Benzoyl Peroxide | Activated Carbon | KOH (aq) | |
| Temperature | 110°C | 300°C | 25–60°C | 25–50°C |
| Mechanism | Radical Chain | E1/E2 Elimination | Radical Addition | E2 Elimination |
| Key Byproduct | Oligomers | HBr | None | HBr (KBr + H2O) |
| Typical Yield | 60–70% | 85–90% | >90% | 80–90% |
Safety & Handling
-
Halocarbon Toxicity: While specific toxicity data for the target is limited, related brominated fluorocarbons can be narcotic and potential cardiac sensitizers. Work must be performed in a high-efficiency fume hood.
-
HBr Evolution: Steps 2 and 4 generate Hydrogen Bromide, a corrosive gas. Scrubbers containing NaOH must be used to neutralize exhaust gases.
-
Pressure Hazards: Step 1 involves high-pressure autoclave conditions. Use burst disks and shielding.
References
-
Banks, R. E., Haszeldine, R. N., & Taylor, D. R. (1969).[2][3][4] Polyhalogenoallenes.[2] Part VIII. Routes to tetrafluoroallene and tetrafluoropropyne.[2][3] Journal of the Chemical Society C: Organic, 1104-1107.
-
Banks, R. E., et al. (1968).[3][4] Tetrahedron Letters, 3909.[3] (Precursor studies and radical mechanisms).
-
Tarrant, P., et al. (1955).[5] Free Radical Additions Involving Fluorine Compounds. Journal of the American Chemical Society, 77, 2783.[5] (Foundational work on VDF telomerization).
-
PubChem Compound Summary. (2024). 2,3-Dibromo-1,1,3,3-tetrafluoropropene. National Center for Biotechnology Information.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Polyhalogenoallenes. Part VIII. Routes to tetrafluoroallene and tetra-fluoropropyne - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Polyhalogenoallenes. Part VIII. Routes to tetrafluoroallene and tetra-fluoropropyne - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
